REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][OH:11])[cH:12][cH:13][cH:14][cH:15]1.[Br:22][c:23]1[cH:24][cH:25][cH:26][cH:27][c:28]1[CH2:29][Br:30].[CH2:18]([OH:19])[CH2:20][OH:21].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH2:37]([N+:38]([CH2:39][CH2:40][CH2:41][CH3:42])([CH2:43][CH2:44][CH2:45][CH3:46])[CH2:47][CH2:48][CH2:49][CH3:50])[CH2:51][CH2:52][CH3:53].[H-:17].[I-:36].[Na+:16]>>[Br:1][c:2]1[c:3]([CH2:4][O:5][CH2:6][CH2:7][OH:8])[cH:12][cH:13][cH:14][cH:15]1
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Name
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OCCOCCOCc1ccccc1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCOCc1ccccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
BrCc1ccccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OCCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCc1ccccc1Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |